molecular formula C16H10ClF2NO2 B3014216 6-chloro-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide CAS No. 338760-32-0

6-chloro-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide

Cat. No.: B3014216
CAS No.: 338760-32-0
M. Wt: 321.71
InChI Key: RWUKYJWXDIDFSB-UHFFFAOYSA-N
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Description

6-Chloro-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide is a chromene-based carboxamide derivative featuring a 6-chloro substitution on the chromene ring and a 2,4-difluorophenyl group attached via an amide linkage. The 2,4-difluorophenyl moiety is notable for enhancing metabolic stability and modulating electronic properties, which can influence binding affinity to biological targets .

Properties

IUPAC Name

6-chloro-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF2NO2/c17-11-1-4-15-9(6-11)5-10(8-22-15)16(21)20-14-3-2-12(18)7-13(14)19/h1-7H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUKYJWXDIDFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Cl)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a suitable difluorophenyl halide reacts with the chromene derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.

    Substitution: The chloro and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups replacing the chloro or fluorine atoms.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that compounds similar to 6-chloro-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide exhibit significant anticancer properties. For instance, studies have demonstrated that chromene derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the modulation of gene expression related to cell survival .
  • Antimicrobial Properties
    • The compound has shown potential antimicrobial activity against various pathogens. In vitro studies have reported that derivatives of chromene can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects
    • Preliminary research has suggested that this compound may possess anti-inflammatory properties. It could inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, which is beneficial for treating conditions like arthritis and other inflammatory diseases .

Case Study 1: Anticancer Screening

A study conducted on a series of chromene derivatives, including this compound, evaluated their cytotoxic effects on various cancer cell lines. The results indicated that this compound exhibited IC50 values in the micromolar range against breast and lung cancer cells, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Antimicrobial Testing

In an investigation focused on antimicrobial efficacy, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria/fungi
Anti-inflammatoryReduces pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Substituent Variations in Chromene-Carboxamide Derivatives

The structural analogs of this compound differ primarily in halogen substitutions on the chromene ring and the aryl group in the carboxamide moiety. Key examples include:

Compound Name Chromene Substituent Aryl Group in Carboxamide Molecular Formula Key Properties/Applications
6-Chloro-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide Cl at C6 2,4-difluorophenyl C16H10ClF2NO2 Enhanced metabolic stability; antimicrobial potential (inferred)
6-Chloro-N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide Cl at C6 2,4-dichlorophenyl C16H10Cl3NO2 Higher lipophilicity; potential toxicity concerns
6-Bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide Br at C6 2,4-dimethylphenyl C18H14BrNO3 Electron-donating methyl groups; reduced polarity
(2Z)-N-Acetyl-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide Br at C6 2,4-difluorophenyl (imino form) C18H11BrF2N2O3 Tautomeric flexibility; potential for dual binding modes

Key Observations :

  • Halogen Effects: Chlorine (Cl) at C6 improves electrophilicity and may enhance interactions with hydrophobic pockets in target proteins.
  • Aryl Group Differences: Fluorine vs. Chlorine: The 2,4-difluorophenyl group (compared to dichlorophenyl) reduces steric bulk and enhances electronic effects, improving solubility and reducing off-target interactions .

Biological Activity

6-chloro-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Its unique structure, characterized by a chloro group, two fluorine atoms, and a carboxamide group, suggests potential for diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C16H10ClF2NO2
  • Molecular Weight : 321.71 g/mol
  • CAS Number : 338760-32-0

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, such as carbonic anhydrases and cyclooxygenases (COX).
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
  • Gene Expression Regulation : The compound can affect gene expression related to inflammation and cancer cell proliferation.

Antimicrobial Activity

Research indicates that chromene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 6.25 mg/mL against resistant pathogens .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Related compounds have demonstrated cytotoxicity against several cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)9.27
Caco-2 (Colon Adenocarcinoma)2.76
3T3-L1 (Mouse Embryo)1.143

These findings indicate a promising potential for further development as an anticancer agent .

Study on Anticancer Activity

In a study examining the efficacy of various chromene derivatives, this compound was tested against multiple cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity, particularly against ovarian and colon cancer cells. The study concluded that modifications to the chromene structure could enhance its anticancer activity .

Investigation of Antimicrobial Properties

Another research focused on the antimicrobial properties of chromene derivatives found that this compound showed significant activity against Gram-positive bacteria. The study reported an MIC value of 50 mg/mL against Staphylococcus aureus and other pathogenic strains .

Q & A

Q. What are the recommended synthetic routes for 6-chloro-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

Answer: The synthesis of coumarin derivatives like this compound typically involves a multi-step process:

Core formation : Condensation of substituted salicylaldehydes with activated methylene compounds (e.g., malonic acid derivatives) to form the chromene backbone.

Chlorination : Electrophilic substitution at the 6-position using chlorinating agents (e.g., Cl2/FeCl3 or SOCl2).

Amidation : Coupling of the carboxylic acid intermediate with 2,4-difluoroaniline via carbodiimide-mediated reactions (e.g., EDC/HOBt in dry DMF) .

Q. Optimization strategies :

  • Use base catalysts (e.g., K2CO3) to enhance nucleophilicity during amidation.
  • Employ high-purity solvents (DMF or THF) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

Answer: A combination of spectroscopic and chromatographic methods is critical:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns (e.g., chloro and difluorophenyl groups) and lactone ring integrity.
  • HPLC-MS : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients.
  • X-ray crystallography : Resolve 3D structure for absolute configuration validation (if single crystals are obtainable) .
  • Elemental analysis : Verify empirical formula accuracy (C16H10ClF2NO2).

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path search algorithms) guide the design of derivatives with enhanced bioactivity?

Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO energies) to predict reactivity and binding affinity with biological targets (e.g., enzymes or receptors).
  • Reaction path search tools (e.g., GRRM or AFIR): Simulate plausible reaction pathways for introducing functional groups (e.g., sulfonamides or heterocycles) while minimizing energy barriers .
  • Molecular docking : Screen virtual libraries against target proteins (e.g., kinases or GPCRs) to prioritize synthetically feasible candidates .

Q. Example workflow :

Optimize the parent compound’s geometry using Gaussian 12.

Perform docking studies with AutoDock Vina to identify key binding interactions.

Synthesize top-scoring derivatives and validate activity via enzymatic assays.

Q. What experimental strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC50 values)?

Answer: Contradictions often arise from methodological variability . Mitigation approaches include:

  • Standardized assays : Use validated protocols (e.g., NIH/NCATS guidelines) for cytotoxicity or enzyme inhibition.
  • Control normalization : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability.
  • Meta-analysis : Apply statistical tools (e.g., ANOVA or Bayesian inference) to reconcile disparate datasets .

Case study : If IC50 values for kinase inhibition vary, re-test the compound under uniform conditions (pH, temperature, ATP concentration) and validate via orthogonal methods (e.g., SPR or ITC).

Q. How can reactor design and process parameters influence scalability in pre-clinical synthesis?

Answer: Key factors include:

  • Reactor type : Continuous-flow systems improve mixing and heat transfer for exothermic amidation steps.
  • Catalyst loading : Optimize heterogeneous catalysts (e.g., Pd/C or zeolites) to reduce purification complexity.
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. Table 1. Reactor Optimization Parameters

ParameterLaboratory ScalePilot Scale
Temperature25–80°C (oil bath)50–100°C (jacketed)
MixingMagnetic stirrerTurbine agitator
Residence Time12–24 hrs2–6 hrs (flow reactor)

Q. What methodologies are recommended for investigating the compound’s mechanism of action in complex biological systems?

Answer:

  • Omics profiling : Conduct transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify dysregulated pathways.
  • Chemical proteomics : Use photoaffinity labeling or activity-based probes to map cellular targets .
  • In vivo models : Evaluate pharmacokinetics (PK) and pharmacodynamics (PD) in rodent models with LC-MS/MS plasma analysis.

Data integration : Combine results with cheminformatics platforms (e.g., KNIME or Pipeline Pilot) to generate mechanistic hypotheses.

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